L-Alanyl-L-valyl-L-alanyl-L-leucine

Description

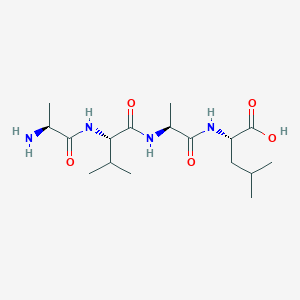

L-Alanyl-L-valyl-L-alanyl-L-leucine is a tetrapeptide composed of four amino acids: L-alanine (Ala), L-valine (Val), L-alanine (Ala), and L-leucine (Leu) in sequential order. Its molecular formula is C₁₇H₃₂N₅O₇, with a calculated molecular weight of 417.47 g/mol. This compound is characterized by alternating alanine residues flanking valine and leucine, creating a unique structural motif that may influence its biological interactions, such as substrate specificity in enzymatic processes or stability in physiological environments.

Properties

CAS No. |

845510-32-9 |

|---|---|

Molecular Formula |

C17H32N4O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C17H32N4O5/c1-8(2)7-12(17(25)26)20-15(23)11(6)19-16(24)13(9(3)4)21-14(22)10(5)18/h8-13H,7,18H2,1-6H3,(H,19,24)(H,20,23)(H,21,22)(H,25,26)/t10-,11-,12-,13-/m0/s1 |

InChI Key |

JJVNYBAXSZHMRN-CYDGBPFRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanyl-L-valyl-L-alanyl-L-leucine with structurally related peptides and amino acid derivatives, focusing on molecular features, sequences, and applications:

Structural and Functional Differences

- Chain Length : this compound (4 residues) bridges the gap between small dipeptides (e.g., L-Leucyl-L-alanine ) and larger peptides (e.g., 8–10 residues in ). Its intermediate size may optimize membrane permeability while retaining target specificity.

- Residue Composition: Unlike peptides with charged residues (e.g., arginine/lysine in ), this tetrapeptide is enriched in hydrophobic amino acids (valine, leucine), suggesting enhanced lipid bilayer interaction or protein-binding capabilities.

- Isotopic Variants: Unlike isotopically labeled amino acids (e.g., L-Alanine-[¹³C₂] ), the tetrapeptide lacks labeled derivatives in the provided evidence, limiting its current use in tracer studies.

Key Research Findings

Stability in Solvents: Hydrophobic residues (Val, Leu) may enhance stability in non-polar environments, as seen in similar peptides with branched-chain amino acids .

Comparative Molecular Weight : The tetrapeptide’s molecular weight (417.47 g/mol) is significantly lower than larger bioactive peptides (e.g., 1011.27 g/mol in ), which may influence its pharmacokinetic properties.

Notes

Data Limitations : Detailed pharmacological, toxicological, and kinetic data for this compound are absent in the provided evidence.

Safety Precautions : Handling guidelines are inferred from general peptide protocols due to the lack of compound-specific safety data .

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis protocols for L-Alanyl-L-valyl-L-alanyl-L-leucine, considering its hydrophobic residues?

- Methodological Answer : Use Fmoc/t-Bu chemistry with a Rink amide resin to anchor the C-terminal leucine. Incorporate double coupling (2x 30 min) for valine and leucine residues to mitigate incomplete reactions due to steric hindrance. Monitor stepwise efficiency via Kaiser tests or LC-MS . Post-synthesis, cleave the peptide using TFA:TIPS:H2O (95:2.5:2.5) to preserve side-chain integrity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns at amide bonds (e.g., b/y ions). Pair with circular dichroism (CD) spectroscopy to confirm secondary structure absence (expected for linear tetrapeptides) . Compare retention times in RP-HPLC against a synthetic standard to assess purity (>95%) .

Q. What solvent systems are suitable for dissolving this compound given its low solubility?

- Methodological Answer : Use DMSO (10–20% v/v) in PBS or Tris buffer (pH 7.4) for initial solubilization. For aqueous stability studies, test co-solvents like acetonitrile (≤30%) or β-cyclodextrin (5 mM) to enhance solubility without inducing aggregation .

Advanced Research Questions

Q. How do sequence variations (e.g., substituting valine with isoleucine) affect the bioactivity of this compound in membrane interaction assays?

- Methodological Answer : Design analogs using SPOT synthesis or fragment condensation. Assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) and compare with MD simulations to correlate hydrophobicity (logP) with passive diffusion rates. Validate using fluorescently labeled peptides in Caco-2 cell monolayers .

Q. What strategies resolve contradictions in stability data for this compound under physiological conditions?

- Methodological Answer : Perform accelerated stability studies (25°C/60% RH and 40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., deamidation or oxidation) and adjust formulation buffers (e.g., add EDTA for metal chelation or antioxidants like BHT). Use Arrhenius kinetics to extrapolate shelf-life .

Q. Can in silico modeling predict the interaction of this compound with proteolytic enzymes (e.g., pepsin or trypsin)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map cleavage sites. Validate with in vitro digestion assays: incubate peptide with enzyme (1:20 w/w) in simulated gastric/intestinal fluids, then quantify intact peptide via LC-MS/MS .

Notes for Experimental Design

- Contradiction Management : When reproducibility issues arise (e.g., variable bioactivity), standardize peptide stock concentrations using amino acid analysis (AAA) to eliminate batch-to-batch variability .

- Ethical Compliance : Follow TSCA guidelines for disposal (40 CFR 720.36) and avoid environmental release of synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.